9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride typically involves the reaction of carbazole with a suitable alkylating agent. One common method involves the alkylation of carbazole with 4-(2,6-dimethylpiperidin-1-yl)butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully reduced carbazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .
Medicine
In medicine, carbazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound is similar in structure but contains a morpholine ring instead of a piperidine ring.
3,6-Di-tert-butylcarbazole: This compound has tert-butyl groups at the 3 and 6 positions of the carbazole ring, which affects its electronic properties.
Uniqueness
The uniqueness of 9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in organic electronics and pharmaceuticals .
Properties
IUPAC Name |
9-[4-(2,6-dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.ClH/c1-18-10-9-11-19(2)24(18)16-7-8-17-25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25;/h3-6,12-15,18-19H,7-11,16-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGDPZBUACJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCCN2C3=CC=CC=C3C4=CC=CC=C42)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.